REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[CH3:20][NH:21][O:22][CH3:23]>C(OCC)(=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:21]([O:22][CH3:23])[CH3:20])=[O:7])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
3.78 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2.18 g
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Type
|
reactant
|
Smiles
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CNOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
solid
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resulting solution was washed sequentially with water and saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The collected organic was dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (hexanes→ethyl acetate in hexanes)
|
Type
|
CUSTOM
|
Details
|
provided
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C(=O)N(C)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |